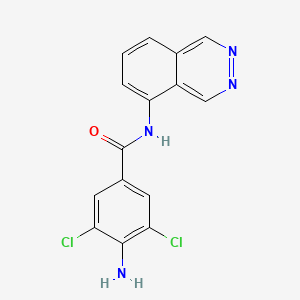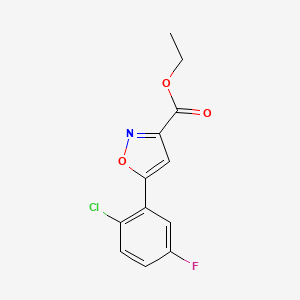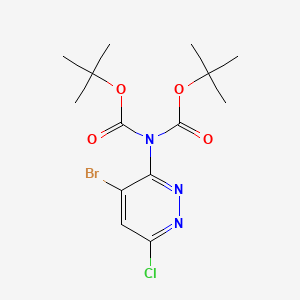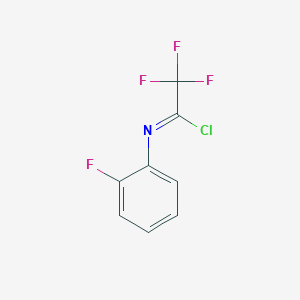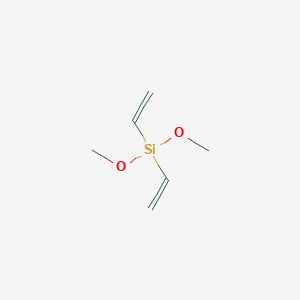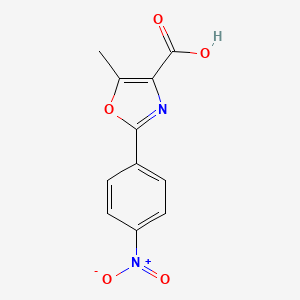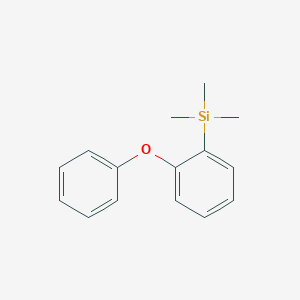
Trimethyl(2-phenoxyphenyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(2-phenoxyphenyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a 2-phenoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-phenoxyphenyl)silane typically involves the reaction of 2-phenoxyphenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
2-Phenoxyphenylmagnesium bromide+Trimethylchlorosilane→this compound+Magnesium bromide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Trimethyl(2-phenoxyphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds.
Substitution: Various substituted silanes depending on the reagents used.
科学研究应用
Trimethyl(2-phenoxyphenyl)silane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and biomedical devices.
Industry: It is employed in the production of specialty chemicals and as a precursor in the manufacture of silicone-based materials.
作用机制
The mechanism of action of Trimethyl(2-phenoxyphenyl)silane involves its ability to participate in various chemical reactions due to the presence of the silicon atom. The silicon atom can form strong bonds with oxygen and other electronegative elements, making it a versatile reagent in organic synthesis. The phenoxy group can also influence the reactivity and selectivity of the compound in different reactions.
相似化合物的比较
Similar Compounds
- Trimethyl(phenoxy)silane
- Trimethyl(2-methoxyphenyl)silane
- Trimethyl(phenylethynyl)silane
Uniqueness
Trimethyl(2-phenoxyphenyl)silane is unique due to the presence of the 2-phenoxyphenyl group, which imparts distinct chemical properties compared to other similar compounds. This structural feature can influence the compound’s reactivity, making it suitable for specific applications in organic synthesis and materials science.
属性
CAS 编号 |
17049-42-2 |
|---|---|
分子式 |
C15H18OSi |
分子量 |
242.39 g/mol |
IUPAC 名称 |
trimethyl-(2-phenoxyphenyl)silane |
InChI |
InChI=1S/C15H18OSi/c1-17(2,3)15-12-8-7-11-14(15)16-13-9-5-4-6-10-13/h4-12H,1-3H3 |
InChI 键 |
BKZXKAWZSQZYIA-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC=CC=C1OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



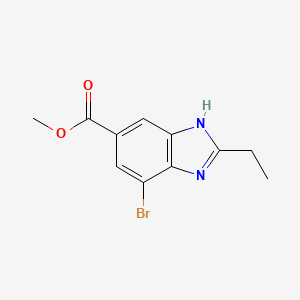
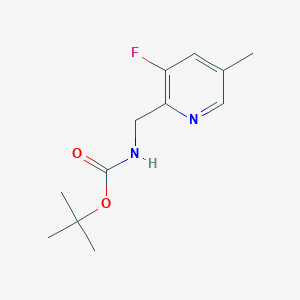
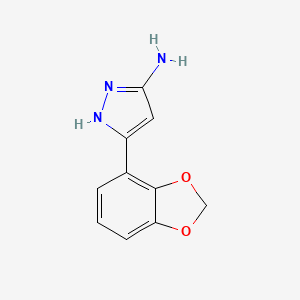
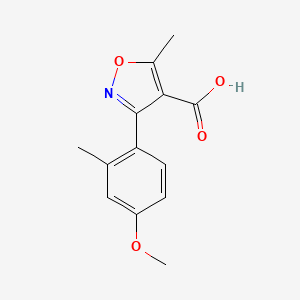
![7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13701262.png)
